N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide
Overview
Description
N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a carbamothioyl group attached to a benzamide core, with additional substituents including a butan-2-yl group and a methoxy group. Benzamide derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using analytical techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antibacterial and anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide: This compound has a similar structure but includes a chloro substituent, which may alter its biological activity and chemical properties.
N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}naphthalene-2-carboxamide:
Uniqueness
N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its potential as an antibacterial agent and its ability to undergo various chemical reactions make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-12(2)13-9-10-16(22)15(11-13)20-19(25)21-18(23)14-7-5-6-8-17(14)24-3/h5-12,22H,4H2,1-3H3,(H2,20,21,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEYAFALPWWKCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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